![molecular formula C14H12FN5 B6443332 N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2640934-46-7](/img/structure/B6443332.png)

N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

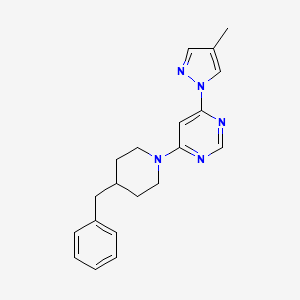

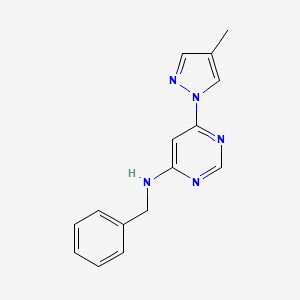

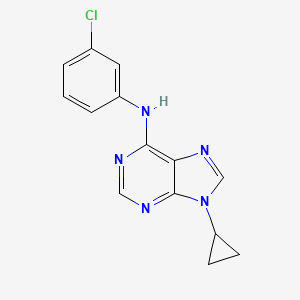

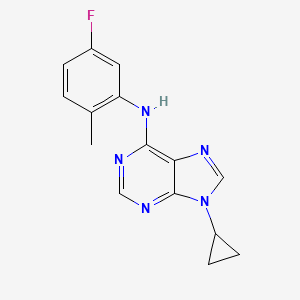

“N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings (pyrimidine and phenyl). The electron-withdrawing fluorine atom on the phenyl ring could cause the compound to have a dipole moment .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and polarity. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have demonstrated significant antimicrobial effects. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents . The presence of the imidazole ring contributes to these activities by disrupting microbial cell membranes and interfering with essential metabolic pathways.

Anti-Inflammatory Properties

Imidazole-containing compounds exhibit anti-inflammatory effects by modulating immune responses. Our compound may play a role in mitigating inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disorders. Further studies are needed to elucidate its precise mechanisms .

Anticancer Potential

Imidazole derivatives have been investigated for their antitumor properties. They can interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Our compound could be a promising lead in cancer drug development .

Antidiabetic Effects

Some imidazole-based compounds show antidiabetic activity by enhancing insulin sensitivity or regulating glucose metabolism. Research suggests that our compound might contribute to managing diabetes .

Neuroprotective Applications

Imidazole derivatives have been explored as neuroprotective agents. They may help prevent neurodegenerative diseases by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival. Our compound could be relevant in this context .

Plant Growth Regulation

Indole derivatives, which share structural similarities with imidazoles, play essential roles in plant growth and development. Although not directly related, our compound’s indole moiety might have implications in plant hormone regulation .

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5/c15-12-3-1-11(2-4-12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAQBUZWJJDOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=NC=N2)N3C=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)

![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)

![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)